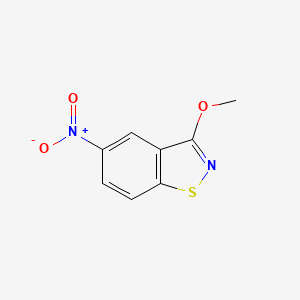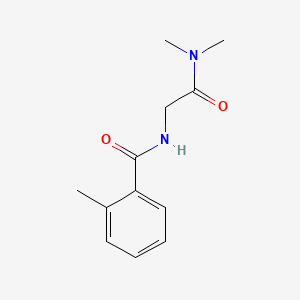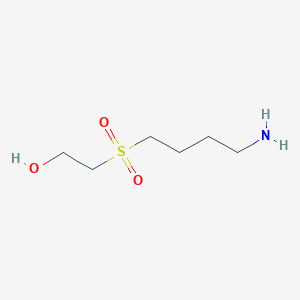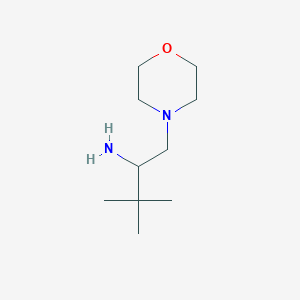![molecular formula C12H14N2O3 B6611693 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid CAS No. 953751-49-0](/img/structure/B6611693.png)
3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{Trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid, also known by its CAS number of 91768-18-2, is an organic compound with a unique structure and a wide range of applications in the scientific research field. It is an important intermediate for the synthesis of many compounds and drugs, and has been studied for its potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
3-{Trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid has a wide range of applications in the scientific research field. It has been used as a starting material for the synthesis of a variety of compounds and drugs, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. It has also been used as a reagent for the synthesis of other compounds, such as polymers, polysaccharides, and peptides. In addition, it has been studied for its potential therapeutic uses, such as the treatment of diabetes and cancer.
Wirkmechanismus
The mechanism of action of 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that are involved in a variety of physiological processes, including inflammation. By inhibiting the activity of COX-2, 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid are not yet fully understood. However, studies have shown that the compound has anti-inflammatory and analgesic effects. It has also been shown to have antioxidant and anti-tumor effects, as well as to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2).
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is a relatively stable compound and is not prone to decomposition. However, one limitation of using this compound in laboratory experiments is that it is not soluble in water, and therefore must be dissolved in an organic solvent, such as ethanol or dimethyl sulfoxide (DMSO).
Zukünftige Richtungen
The potential future directions for 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid include further research into its mechanism of action and the development of new therapeutic uses. Additionally, further research into the compound’s biochemical and physiological effects is needed to better understand its potential therapeutic applications. Additionally, further research into the synthesis of the compound and the development of new synthesis methods is needed to improve its availability and reduce its cost. Finally, further research into the compound’s potential toxicity is needed to ensure its safe use in laboratory experiments and therapeutic applications.
Synthesemethoden
3-{Trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid can be synthesized via a three-step process. The first step involves the reaction of trimethylsulfonium iodide with an aldehyde in the presence of a base to form an oxazolopyridine derivative. The second step involves the reaction of the oxazolopyridine derivative with a carboxylic acid in the presence of a base to form an oxazolopyridine carboxylic acid. The third step involves the reaction of the oxazolopyridine carboxylic acid with trimethylsulfonium iodide in the presence of a base to form 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid.
Eigenschaften
IUPAC Name |
3-(3,4,6-trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-6-9(4-5-10(15)16)7(2)13-12-11(6)8(3)14-17-12/h4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVERCPVVXWSXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NO2)C)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{Trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6611682.png)
![2-[(pyridin-4-yl)methoxy]aniline](/img/structure/B6611695.png)


![[6-(2-methylphenoxy)pyridin-3-yl]methanamine](/img/structure/B6611701.png)